3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine
Description
3-(Butan-2-yl)-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a branched alkyl group (butan-2-yl) at position 3 and a methyl group at position 4 of the pyrazole ring. This structural motif is significant in medicinal chemistry due to the pyrazole core’s versatility in drug design, particularly in modulating pharmacokinetic properties and target binding .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-butan-2-yl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5(2)7-6(3)8(9)11-10-7/h5H,4H2,1-3H3,(H3,9,10,11) |
InChI Key |
VHTMQKFEWYNTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=NN1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural features and properties of 3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine with analogous compounds:
*Estimated based on structural analogs.
Key Observations:
- Electronic Effects : Aryl substituents (e.g., 4-fluoro-3-methylphenyl) introduce electron-withdrawing groups, which may enhance hydrogen-bonding interactions with biological targets .
- Steric Effects : The 1-(butan-2-yl) isomer () exhibits steric hindrance at position 1, likely reducing binding affinity compared to the 3-substituted analog .
Biological Activity
3-(butan-2-yl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted attention for its diverse biological activities. This article provides a detailed examination of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing two nitrogen atoms, contributing to its reactivity. The molecular formula is CHN, with a molecular weight of approximately 168.20 g/mol. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 168.20 g/mol |
| Structure | Pyrazole ring with butan-2-yl and methyl groups |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties , which may be attributed to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer activity . In vitro studies have indicated that the compound can induce apoptosis in cancer cells, particularly in models such as H146 xenograft tumors in SCID mice. The mechanism involves the cleavage of Poly ADP ribose polymerase (PARP) and caspase-3, which are markers of apoptosis .
The biological effects of this compound are largely mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound may alter the activity of these targets, influencing downstream signaling pathways that lead to its observed pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition zones compared to controls, indicating potent antimicrobial properties.
- Apoptosis Induction : In a study involving SCID mice with H146 xenograft tumors, administration of 15 mg/kg of the compound resulted in significant apoptosis induction as evidenced by PARP and caspase-3 cleavage at multiple time points post-treatment .
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound could effectively reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
